molecular formula C128H242N26O24 B608676 Lucinactant CAS No. 825600-90-6

Lucinactant

Cat. No. B608676
M. Wt: 2529.45
InChI Key: OSPNFKYGOFXGBX-YWWKUQGPSA-N
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Description

Lucinactant is a synthetic peptide-containing surfactant used for intratracheal use . It contains sinapultide, a novel, hydrophobic, 21-amino acid peptide (leucine and lysine repeating units, KL4 peptide) designed to mimic human surfactant protein-B (SB-P) . More specifically, it mimics the C-terminal amphipathic helical domain of this protein . It is used to prevent respiratory distress syndrome (RDS) in premature infants at risk for RDS .


Synthesis Analysis

The synthesis of Lucinactant involves the combination of sinapultide, a novel, hydrophobic, 21-amino acid peptide (leucine and lysine repeating units, KL4 peptide), with phospholipids (dipalmitoylphosphatidylcholine, DPPC and palmitoyloleoyl phosphatidylglycerol, POPG) and a fatty acid (palmitic acid) .


Molecular Structure Analysis

Lucinactant’s molecular structure contains sinapultide, a synthetic peptide designed to mimic human surfactant protein-B . The chemical formula of Lucinactant is C128H242N26O24 .


Chemical Reactions Analysis

The chemical reactions involved in the function of Lucinactant are complex and relate to its role as a surfactant. It reduces surface tension at the air-liquid interface of the alveolar surfaces during respiration and stabilizes the alveoli against collapse at resting transpulmonary pressures .

Scientific Research Applications

  • Treatment of Preterm Neonates with Respiratory Distress Syndrome : Lucinactant is being investigated as a noninvasive, aerosolized surfactant replacement therapy for preterm neonates with respiratory distress syndrome. It has been shown to deposit in all lung regions when delivered using the Aerosurf® Delivery System via constant flow nasal continuous positive airway pressure (nCPAP) (Gregory et al., 2020).

  • Protection Against Hyperoxia-Induced Lung Damage : Lucinactant has demonstrated protective effects against markers of inflammation and damage in human airway epithelial cells exposed to hyperoxia. It was found to be more effective in maintaining cell viability and reducing inflammatory markers compared to another surfactant, Beractant (Zhu et al., 2008).

  • Efficacy in Various Respiratory Conditions : Beyond its application in RDS, Lucinactant is also being investigated for use in meconium aspiration syndrome, bronchopulmonary dysplasia in neonates, acute respiratory distress syndrome, and asthma. A novel aerosol formulation is under development for treating respiratory insufficiency in neonates (Donn, 2005).

  • Comparison with Animal-Derived Surfactants : Studies comparing Lucinactant with porcine surfactant (poractant-α) in premature lambs with respiratory distress syndrome showed similar improvements in gas exchange and lung mechanics between the two surfactants (Gastiasoro-Cuesta et al., 2006).

  • Effectiveness in Meconium Aspiration Syndrome : In models of Meconium Aspiration Syndrome, lucinactant showed effectiveness in improving gas exchange and reducing pulmonary hypertension, suggesting it as a potential treatment option (Rey-Santano et al., 2011).

  • Prevention of RDS in Premature Infants : Lucinactant is as effective as animal-derived surfactants in preventing RDS in premature neonates. It is more resistant to oxidative and protein-induced inactivation due to its synthetic origin, offering potential benefits over animal-derived surfactants (Jordan & Donn, 2013).

properties

IUPAC Name

acetic acid;6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H238N26O22.C2H4O2/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131;1-2(3)4/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPNFKYGOFXGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H242N26O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pulmonary surfactant is a lipoprotein complex that is produced naturally in the lungs, where it lines the alveolar epithelium and serves to reduce surface tension, which facilitates alveoli expansion and allows gas exchange. Human surfactants contain phospholipids, predominantly dipalmitoylphosphatidylcholine (DPPC), in addition to surfactant proteins A, B, C and D. Surfactant is also a physical barrier to inhaled particle and noxious agents, enhances particle clearance, is involved in host defense against infection and possesses antiinflammatory properties. Several serious respiratory disorders have been associated with a loss or lack of endogenous surfactant. Lucinactant was designed to mimic the essential endogenous human surfactant protein B (SP-B).
Record name Lucinactant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04897
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lucinactant

CAS RN

825600-90-6
Record name Lucinactant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04897
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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